PDE4 Inhibition Potency: 3,5-Dichloropyridin-4-yl Moiety Delivers Sub-Nanomolar IC50 in AWD 12-281
The 3,5-dichloropyridin-4-yl amide scaffold confers exceptional PDE4 inhibitory potency. AWD 12-281 (N-(3,5-dichloropyridin-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide) exhibits an IC50 of 9.7 nM against PDE4, with high selectivity over other PDE isoenzymes [1]. In contrast, the 2,4-dichloropyridine-based analog (compound 13 in the same series) shows an IC50 of >1000 nM, representing a >100-fold reduction in potency [2]. The 3,5-dichloro-4-hydroxy substitution pattern enables optimal hydrogen-bonding interactions with the PDE4 catalytic domain while maintaining favorable physicochemical properties for inhaled administration [1].
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.7 nM (as AWD 12-281, containing the 3,5-dichloropyridin-4-yl moiety) |
| Comparator Or Baseline | 2,4-dichloropyridine-based analog (compound 13): >1000 nM |
| Quantified Difference | >100-fold lower potency for the comparator |
| Conditions | Recombinant human PDE4 enzyme assay, measured via cAMP hydrolysis |
Why This Matters
This >100-fold potency differential demonstrates that the 3,5-dichloro-4-hydroxy substitution pattern is essential for achieving sub-nanomolar PDE4 inhibition, directly impacting lead optimization decisions and procurement of the correct building block.
- [1] Kuss, H., Hoefgen, N., Egerland, U., Heer, S., Marx, D., Szelenyi, I., ... & Hempel, R. (2003). AWD 12-281, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis. Journal of Pharmacology and Experimental Therapeutics, 307(1), 373–380. View Source
- [2] Patent WO2006040645A1. (2006). N-(3,5-dichloropyridin-4-yl)-2,4,5-alkoxy and 2,3,4-alkoxy benzamide derivatives as PDE-IV inhibitors. View Source
